N-Benzyl-4-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJKIYWSQACLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565843 | |
| Record name | N-Benzyl-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3526-49-6 | |
| Record name | N-Benzyl-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 4 Iodoaniline
Reductive Amination Protocols
Reductive amination is a widely utilized method for the formation of amines from carbonyl compounds. In the context of N-Benzyl-4-iodoaniline synthesis, this process involves the initial formation of an imine intermediate from 4-iodoaniline (B139537) and benzaldehyde (B42025), followed by its reduction to the target secondary amine.
Condensation of 4-Iodoaniline with Benzaldehyde
The first step in this synthetic sequence is the condensation reaction between 4-iodoaniline and benzaldehyde. This reaction forms an N-(4-iodobenzylidene)aniline, a Schiff base intermediate. The formation of the imine is typically achieved by mixing the two reactants, often with the removal of water to drive the equilibrium towards the product. This step is crucial as the subsequent reduction of the C=N double bond of the imine yields the final product.
Application of Reducing Agents (e.g., Sodium Borohydride)
Following the formation of the imine, a reducing agent is introduced to convert the imine to the corresponding amine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its selectivity and mild reaction conditions. mdma.chlibretexts.org The reduction is typically carried out in a protic solvent such as ethanol or methanol (B129727). bu.edu The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields this compound. youtube.com
One-pot reductive amination procedures have been developed to streamline this process. In such a protocol, the aldehyde and amine are mixed, often in the presence of an acid catalyst to promote imine formation, followed by the in-situ reduction with sodium borohydride. researchgate.net The use of additives like cation exchange resins has also been shown to facilitate the reductive amination of aldehydes and anilines with sodium borohydride.
Table 1: Reductive Amination of Benzaldehyde with Aniline (B41778) using NaBH₄ and DOWEX(R)50WX8
| Entry | Aldehyde | Aniline | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylaniline | 20 | 91 |
| 2 | 4-Chlorobenzaldehyde | Aniline | N-(4-Chlorobenzyl)aniline | 25 | 93 |
| 3 | 4-Methylbenzaldehyde | Aniline | N-(4-Methylbenzyl)aniline | 30 | 90 |
| 4 | Benzaldehyde | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 35 | 88 |
| 5 | Benzaldehyde | 4-Methylaniline | N-Benzyl-4-methylaniline | 45 | 89 |
Catalytic Hydrosilylation of Imines
Catalytic hydrosilylation represents a powerful and atom-economical method for the reduction of imines. This reaction involves the addition of a silicon-hydride bond across the C=N double bond, catalyzed by a metal complex. The resulting silylamine is then hydrolyzed to afford the final amine product.
Iron, being an earth-abundant and non-toxic metal, has garnered significant interest as a catalyst in organic synthesis. Iron complexes have been developed that effectively catalyze the hydrosilylation of imines. researchgate.netnih.govnih.gov Specifically, an NHC-carbene cyclopentadienyl iron-based catalyst has been successfully employed for the synthesis of this compound via hydrosilylation of the corresponding imine. rsc.org These iron-catalyzed systems offer a more sustainable alternative to precious metal catalysts. rsc.org
Table 2: Iron-Catalyzed Hydrosilylation of Imines
| Entry | Imine | Catalyst Loading (mol%) | Silane | Yield (%) |
| 1 | N-benzylideneaniline | 2 | PhSiH₃ | 95 |
| 2 | N-(4-methylbenzylidene)-4-methylaniline | 2 | PhSiH₃ | 95 |
| 3 | N-(4-chlorobenzylidene)aniline | 2 | PhSiH₃ | 94 |
| 4 | N-(4-iodobenzylidene)aniline | 2 | PhSiH₃ | 95 |
Data extracted from supplementary information of a study on NHC-Carbene Cyclopentadienyl Iron Based Catalysts. rsc.org
Calcium-based catalysts have also emerged as effective promoters for the hydrosilylation of imines. These systems, often involving calcium triflimide (Ca(NTf₂)₂) in conjunction with an additive like potassium hexafluorophosphate (KPF₆), can catalyze the reduction of aldimines under mild conditions. The synthesis of this compound has been achieved with good yield using such a calcium-catalyzed system.
N-Alkylation Strategies
Direct N-alkylation of 4-iodoaniline with a benzylating agent provides a more direct route to the target compound, forming the carbon-nitrogen bond in a single step.
A common approach involves the reaction of 4-iodoaniline with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or methanol. mnstate.edudergipark.org.tr The base is necessary to deprotonate the aniline, increasing its nucleophilicity to attack the electrophilic benzyl bromide. mnstate.edu While this method is straightforward, it can sometimes lead to the formation of the N,N-dibenzylated product as a byproduct. dergipark.org.tr
Alternative N-alkylation methods include the use of benzyl alcohol as the alkylating agent, often catalyzed by transition metals like palladium. mdma.chrsc.orgchemrxiv.orgresearchgate.net These reactions, sometimes referred to as "borrowing hydrogen" methodologies, proceed through the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. chemrxiv.org
Table 3: N-Benzylation of Anilines with Benzyl Bromide
| Aniline | Base | Solvent | Product |
| Aniline | K₂CO₃ | Acetone | N-Benzylaniline |
| 2,6-Dichloroaniline | K₂CO₃ | Acetone | N-Benzyl-2,6-dichloroaniline |
| 4-Methylaniline | K₂CO₃ | Methanol | N-Benzyl-4-methylaniline |
General conditions based on literature procedures. mnstate.edudergipark.org.tr
Alkylation of 4-Iodoaniline with Benzyl Alcohol Derivatives
The direct N-alkylation of anilines with alcohols, a process often referred to as the "hydrogen-borrowing" or "hydrogen-auto transfer" reaction, represents an environmentally conscious and atom-economical approach. This method avoids the use of reactive alkyl halides and generates water as the primary byproduct. The reaction typically proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine intermediate, which is then reduced by the hydrogen abstracted from the alcohol.
While specific studies focusing exclusively on the alkylation of 4-iodoaniline with benzyl alcohol are not extensively detailed in the provided literature, the general principles of N-alkylation of anilines can be applied. For instance, various catalytic systems, including those based on transition metals and base catalysis, have proven effective for the N-alkylation of aniline derivatives with benzyl alcohols.
Base-Promoted N-Alkylation Reactions
Recent research has demonstrated that the N-alkylation of amines with alcohols can be efficiently achieved using only a catalytic amount of a strong base, eliminating the need for transition metal catalysts. chemistryviews.org In a typical procedure, an aniline derivative is reacted with a benzyl alcohol in the presence of a base like potassium tert-butoxide (KOtBu) in a suitable solvent such as toluene at elevated temperatures (e.g., 140 °C). chemistryviews.org This methodology offers a broad substrate scope with high yields. chemistryviews.org
The proposed mechanism involves the air oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an unsaturated intermediate. This intermediate is subsequently reduced via transfer hydrogenation with the alcohol to yield the final N-alkylated amine. chemistryviews.org
Table 1: Representative Conditions for Base-Promoted N-Alkylation of Anilines
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| Aniline Derivative | Benzyl Alcohol | KOtBu | Toluene | 140 °C | Up to 98% chemistryviews.org |
Transition Metal-Catalyzed N-Alkylation (e.g., Cobalt Catalysis)
Transition metals are widely employed as catalysts for the N-alkylation of amines with alcohols due to their efficiency and selectivity. Cobalt-based catalysts, in particular, have emerged as a cost-effective and sustainable option for these transformations. rsc.org
A study has reported the use of a mono 2,2′-bipyridine-cobalt catalyst supported on a Zr metal-organic framework (UiO-67) for the N-alkylation of aniline with benzyl alcohol. rsc.org This heterogeneous catalyst demonstrated excellent selectivity and yields for the conversion of various substituted anilines. rsc.org The reaction conditions for the N-alkylation of anilines with substituted benzyl alcohols using a CoNx@NC catalyst involved heating the reactants with tert-BuOK in toluene at 140 °C. researchgate.net
Table 2: Example of Cobalt-Catalyzed N-Alkylation of Aniline
| Catalyst | Reactants | Base | Solvent | Temperature | Time |
| CoNx@NC | Aniline, Substituted Benzyl Alcohol | tert-BuOK | Toluene | 140 °C | 18-24 h researchgate.net |
Formation of N-Benzylidene-4-iodoaniline Intermediates
The formation of an imine, specifically N-benzylidene-4-iodoaniline, serves as a crucial intermediate step in one of the synthetic routes to this compound. This intermediate is typically synthesized through a condensation reaction between 4-iodoaniline and benzaldehyde. researchgate.net
The synthesis of (E)-N-benzylidene-4-iodoaniline has been achieved by reacting equimolecular quantities of 4-iodoaniline and benzaldehyde in ethanol. researchgate.net The mixture is stirred and gently warmed for a short period, followed by cooling to facilitate the crystallization of the product. researchgate.net This method provides a straightforward route to the imine intermediate, which can subsequently be reduced to the target this compound. The formation of the N-benzylideneaniline is governed by a condensation mechanism involving the creation of an intermediate ion and the elimination of a water molecule. univ-ouargla.dz
Table 3: Synthesis of (E)-N-Benzylidene-4-iodoaniline
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions |
| 4-Iodoaniline | Benzaldehyde | Ethanol | Stirring, slight warming (10 min), then cooling researchgate.net |
Reactivity and Mechanistic Investigations of N Benzyl 4 Iodoaniline
Carbon-Nitrogen (C-N) Bond Formation Reactions
The nitrogen atom of the N-benzylamino group can act as a nucleophile or be activated to form new C-N bonds, while the carbon-iodine bond provides a reactive site for cross-coupling.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for forming aryl-amine bonds. wikipedia.orgnih.gov This reaction class enables the coupling of aryl halides with amines. wikipedia.org In the context of N-Benzyl-4-iodoaniline, the molecule can theoretically react in two ways: the aryl iodide can couple with another amine, or the secondary amine can couple with another aryl halide.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.orglibretexts.org This is followed by coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligands is crucial for the reaction's efficiency, with bulky, electron-rich ligands often enhancing catalytic activity. youtube.comacsgcipr.org
While direct examples coupling this compound as the amine component are specific, the principles are well-established for secondary amines. For instance, Pd-catalyzed aminations are widely used to synthesize complex aniline (B41778) derivatives and heterocyclic compounds. nih.gov The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., XPhos, BINAP), base (e.g., NaOt-Bu, Cs₂CO₃), and solvent, are critical for success. wikipedia.orgbeilstein-journals.org
Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling
| Aryl Halide/Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | Good to Excellent | beilstein-journals.org |
| Aryl Iodide | Pd(BINAP) | NaOt-Bu | Toluene | 80-110 | High | libretexts.org |
| Aryl Triflate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/DMF | 100 | High | beilstein-journals.org |
Copper-Catalyzed C-N Bond Formations
Copper-catalyzed C-N bond formation, known as the Ullmann condensation or Goldberg reaction, is a classical method for aryl amination. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of ligands, allowing the reactions to proceed under milder conditions.
For this compound, the aryl iodide is a suitable electrophile for coupling with various nitrogen nucleophiles. The mechanism involves a copper(I) species, which can react with the amine to form a copper amide intermediate. This intermediate then reacts with the aryl halide in a process that can be viewed as a nucleophilic aromatic substitution. wikipedia.org
A closely related substrate, N-benzyl-2-iodoaniline, has been used in a copper-catalyzed domino reaction with potassium sulfide (B99878) to synthesize benzothiazoles. organic-chemistry.orgnih.gov This transformation involves an initial copper-catalyzed C-S bond formation, followed by an oxidative C-H activation and a second C-S bond formation. Similarly, N-alkyl-2-iodoanilines have been shown to undergo copper-catalyzed double C-N bond formation with sodium azide (B81097) to produce benzimidazoles. researchgate.net These examples highlight the utility of the N-benzyl iodoaniline scaffold in copper-catalyzed transformations.
Table 2: Conditions for Copper-Catalyzed Heterocycle Synthesis from N-Benzyl-iodoaniline Analogs
| Substrate | Reagent | Catalyst / Ligand | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Benzyl-2-iodoaniline | K₂S | CuBr / TEMED | NMP | 120 | 2-Phenylbenzothiazole | 93 | organic-chemistry.org |
| N-Alkyl-2-iodoaniline | NaN₃ | CuI | DMSO | 120 | Benzimidazoles | Good | researchgate.net |
Metal-Free C-N Bond Formation Pathways
The formation of C-N bonds without the use of transition metals is a growing area of interest due to cost and sustainability considerations. One classical pathway is nucleophilic aromatic substitution (SₙAr). wikipedia.org The SₙAr mechanism typically requires an aromatic ring to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. chemistrysteps.comyoutube.com The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com this compound lacks such strong activating groups, making it a poor substrate for the addition-elimination SₙAr pathway under standard conditions. youtube.com
An alternative metal-free pathway is the elimination-addition, or benzyne (B1209423), mechanism. chemistrysteps.com This reaction occurs under very strong basic conditions (e.g., NaNH₂) and does not require electron-withdrawing groups on the aromatic ring. youtube.com The mechanism involves the elimination of HX from the aryl halide to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. chemistrysteps.com
Recent advancements in metal-free C-N bond formation include methods mediated by hypervalent iodine reagents and electrocatalysis. nih.govchemrxiv.orgresearchgate.net For example, N-Iodosuccinimide (NIS) has been used to mediate the cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines to synthesize indoles under mild, metal-free conditions. organic-chemistry.orgresearchgate.net Additionally, transition-metal-free C-N bond formation has been achieved between alkyl iodides and diazonium salts via a halogen-atom transfer process. nih.gov
Photocatalytic Aminium Radical Cation Generation for C-N Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reactive intermediates under mild conditions. semanticscholar.orgnih.gov One such intermediate is the aminium radical cation, formed by the single-electron oxidation of an amine. beilstein-journals.org These species are electrophilic and can participate in C-N bond-forming reactions with nucleophiles like alkenes and arenes. nih.govnih.gov
The secondary amine of this compound can be oxidized by an excited photocatalyst (e.g., Ru(bpy)₃²⁺* or Ir(ppy)₃*) to generate the corresponding aminium radical cation. This reactive intermediate can then undergo several reaction pathways. For example, it can engage in intramolecular cyclization or intermolecular reactions to form new C-N bonds. nih.govnih.gov Visible-light-mediated methods have been successfully applied to the synthesis of indoles and other N-aryl compounds, demonstrating that arylamines can directly participate in C-N bond formation under photoredox conditions. nih.govrsc.org This approach represents a modern, sustainable alternative to traditional C-N coupling methods. researchgate.net
Carbon-Carbon (C-C) Bond Formation Reactions
The carbon-iodine bond in this compound is a prime handle for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov
Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling)
The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of organosilanes with organic halides. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source (like TBAF) or a base, which generates a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org
This compound, as an aryl iodide, is an excellent coupling partner for these reactions. The catalytic cycle generally follows the standard cross-coupling pathway: oxidative addition of the C-I bond to a Pd(0) catalyst, transmetalation of the organic group from the activated organosilane to the Pd(II) center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgresearchgate.net
The Hiyama coupling is valued for its use of relatively non-toxic and stable organosilicon reagents. While specific examples utilizing this compound are not broadly documented in general reviews, the reaction is widely applicable to aryl iodides for the synthesis of biaryl compounds. nih.govnih.gov For example, 4-iodoanisole, a similar substrate, readily participates in Hiyama couplings. researchgate.net Beyond Hiyama coupling, the aryl iodide functionality of this compound makes it a suitable substrate for other palladium-catalyzed C-C bond forming reactions such as Suzuki, Heck, and Sonogashira couplings, as well as couplings involving organoindium reagents. nih.gov
Table 3: General Conditions for Hiyama Cross-Coupling of Aryl Iodides
| Aryl Halide | Organosilane | Catalyst / Ligand | Activator | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Aryl Trialkoxysilane | Pd(OAc)₂ / Phosphine Ligand | TBAF | Dioxane/THF | Good to Excellent | nih.gov |
| Aryl Bromide | Aryl Trimethoxysilane | Pd/Fe₃O₄ Nanocrystals | NaOH | H₂O | Excellent | nih.gov |
Intramolecular Cyclization Reactions of this compound
The reactivity of this compound and its isomers is of significant interest in the synthesis of heterocyclic compounds. Intramolecular cyclization reactions, in particular, provide efficient pathways to construct complex molecular architectures from relatively simple precursors. This article explores several palladium-catalyzed and radical-mediated cyclization strategies involving N-benzylated iodoanilines.
Larock Heteroannulation for Indole (B1671886) Core Construction
The Larock heteroannulation is a powerful palladium-catalyzed reaction for synthesizing 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org It is important to note that the substrate for this reaction must have the iodo group at the ortho position relative to the amine to enable the formation of the six-membered palladacycle intermediate necessary for cyclization. wikipedia.org Therefore, the direct Larock heteroannulation of this compound (the para isomer) to an indole is not feasible. The following discussion is based on the reactivity of its structural isomer, N-benzyl-2-iodoaniline, and its derivatives, which are the appropriate substrates for this transformation. nih.gov
The reaction typically proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by regioselective syn-insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular attack by the nitrogen atom and reductive elimination yields the indole product. wikipedia.org
The electronic properties of substituents on the aniline ring can influence the Larock heteroannulation. Studies on N-benzyl-4-substituted-2-iodoanilines have shown that the reaction tolerates both electron-donating and electron-withdrawing groups. nih.gov For instance, the reaction of N-benzyl-4-methoxy-2-iodoaniline (an electron-rich substrate) and N-benzyl-4-chloro-2-iodoaniline (an electron-deficient substrate) with an alkynyl silyl (B83357) ether both proceeded successfully to form the corresponding indole precursors. nih.gov
Interestingly, one study noted that the 4-substituent on the 2-iodoaniline (B362364) had no significant effect on the rate of the heteroannulation reaction. nih.gov However, strongly electron-withdrawing groups may present a limitation; for example, the heteroannulation of N-benzyl-4-trifluoromethyl-2-iodoaniline proved to be challenging. nih.gov In the case of unsymmetrical diarylacetylenes, the electronic properties of the alkyne substituents play a crucial role in determining the regioselectivity of the cyclization, with electron-withdrawing groups on one of the alkyne's aryl rings directing it to the 2-position of the resulting indole. elsevierpure.com
Below is a table summarizing the results of the Larock heteroannulation with various N-benzyl-4-substituted-2-iodoanilines.
| N-Benzyl-2-iodoaniline Derivative | Alkyne Partner | Product Yield | Reference |
| N-Benzyl-4-methoxy-2-iodoaniline | Silyl Ether 15 | 62% | nih.gov |
| N-Benzyl-4-chloro-2-iodoaniline | Silyl Ether 15 | 71% | nih.gov |
| N-Benzyl-4-methoxy-2-iodoaniline | Silyl Ether 16 | 59% | nih.gov |
| N-Benzyl-4-chloro-2-iodoaniline | Silyl Ether 16 | Good | nih.gov |
Silyl Ether 15 and 16 are alkynyldimethylsilyl ethers with different alkyl substituents used in the study. Yields refer to the isolated silanol (B1196071) product after hydrolysis.
The optimization of reaction conditions is crucial for a successful Larock heteroannulation. Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a base like K₂CO₃ or Na₂CO₃, and additives like LiCl or n-Bu₄NCl in a polar aprotic solvent like DMF at elevated temperatures. ub.eduwikipedia.orgnih.gov The use of a mechanical stirrer has been found to be beneficial for reaction consistency and completion, especially on a larger scale. nih.gov
Steric effects are a primary determinant of regioselectivity in the Larock heteroannulation. ub.edu The reaction generally favors the formation of the indole isomer where the bulkier substituent on the alkyne is located at the C2 position of the indole ring. ub.edunih.gov This is attributed to the alkyne inserting into the aryl-palladium bond in a way that minimizes steric hindrance, placing the larger group away from the sterically demanding aryl palladium intermediate. ub.edu While electronic effects can also influence regioselectivity, the steric bulk is often the dominant factor. ub.eduresearchgate.net For example, the reaction involving tert-butyl 2-pyridyl acetylene (B1199291) showed that the large steric bulk of the tert-butyl group overrode the electronic coordinating effect of the pyridyl group, controlling the regiochemical outcome. ub.edu
Palladium-Catalyzed Migratory Cycloannulation
Palladium-catalyzed migratory cycloannulation represents a distinct approach to forming heterocyclic structures. researchgate.netnih.gov This strategy can involve the functionalization of remote C-H bonds through a metal migration process. nih.gov In a potential migratory cycloannulation involving a substrate like this compound, a palladium catalyst would first oxidatively add to the carbon-iodine bond. If the molecule also contained an appropriately positioned unsaturated group (e.g., an alkene), a sequence of migratory insertion and C-H activation could lead to cyclization. researchgate.netnih.gov
For instance, a reported strategy for synthesizing azaheterocycles involves a Pd-catalyzed migratory cycloannulation of unactivated alkenes with 2-iodoanilines. researchgate.net The process is believed to involve the formation of an aryl-Pd(II) intermediate, which then undergoes migratory insertion with the alkene, followed by cyclization. researchgate.net While this specific methodology has been demonstrated with ortho-iodoanilines, similar principles could potentially be applied to design a migratory cyclization pathway for a suitably functionalized this compound derivative, likely leading to different heterocyclic systems than indoles. The key would be the presence of another reactive moiety within the molecule to facilitate the palladium migration and subsequent ring-closing event.
Radical Cyclization Pathways
Radical cyclization offers a complementary method for intramolecular ring formation, often proceeding under milder conditions than many transition-metal-catalyzed reactions. For this compound, a radical pathway would typically commence with the generation of an aryl radical at the C4 position. This can be achieved using various radical initiators, such as azobisisobutyronitrile (AIBN) with a mediator like tributyltin hydride (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.org
Once formed, the aryl radical must react intramolecularly with another part of the molecule to form a new ring. In the case of this compound itself, direct cyclization of the C4 radical onto the N-benzyl group is challenging. However, if the aniline nitrogen or the benzyl (B1604629) group were appropriately substituted with a radical acceptor (e.g., an alkene, alkyne, or cyano group), an intramolecular radical cyclization could become a viable pathway to various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net
Samarium(II) diiodide (SmI₂, Kagan's reagent) is a powerful single-electron reducing agent widely used to initiate radical reactions, particularly carbon-carbon bond formations. nih.govmdpi.com It is effective in generating radical species from organic halides. semanticscholar.org In the context of iodoanilines, SmI₂ can mediate reductive cyclization reactions.
A novel method for indole synthesis has been developed using SmI₂ to mediate the cyclization of N-allenyl-2-iodoaniline derivatives. nih.gov In this process, SmI₂ likely reduces the aryl iodide to generate an aryl radical, which then adds to the central carbon of the allene (B1206475) group. The resulting vinylic radical undergoes a subsequent 5-exo-trig cyclization onto the imine equivalent, followed by aromatization to yield the indole skeleton. This specific protocol requires the iodo group to be in the ortho position to facilitate indole formation.
For the para isomer, this compound, a SmI₂-mediated process would generate an aryl radical at the 4-position. As with other radical pathways, a successful intramolecular cyclization would depend on the presence of a suitable radical acceptor elsewhere in the molecule to facilitate ring closure. fu-berlin.de The high reducing power and chemoselectivity of SmI₂ make it a valuable tool for exploring such radical cyclization pathways in the synthesis of complex nitrogen heterocycles. mdpi.com
Aryl Radical Generation and Trapping
The carbon-iodine (C-I) bond in this compound serves as a potential precursor for the generation of aryl radicals. This process can be initiated through various methods, including homolytic cleavage induced by heat or light, or through single-electron transfer (SET) from a reductant. Once formed, the corresponding N-benzyl-4-aminophenyl radical is a highly reactive intermediate that can be "trapped" by other molecules in the reaction mixture.
Radical trapping experiments are crucial for elucidating reaction mechanisms. In the context of this compound, a common strategy would involve the use of radical scavengers or trapping agents. For instance, in the presence of a suitable hydrogen atom donor, the aryl radical can be quenched, leading to the formation of N-benzylaniline. Alternatively, the radical can be trapped by species with multiple bonds, such as alkenes or alkynes, leading to the formation of new carbon-carbon bonds.
The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis. beilstein-journals.org While specific studies on the radical trapping of the N-benzyl-4-aminophenyl radical derived from this compound are not extensively documented, the principles are well-established. For example, systems like AIBN/Bu3SnH are classic reagents for generating aryl radicals from aryl halides, which can then undergo cyclization or intermolecular reactions. beilstein-journals.org The reactivity of the generated aryl radical is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the N-benzylamino group, an electron-donating group, can influence the stability and reactivity of the radical intermediate.
Intramolecular Addition Reactions
The aryl radical generated from this compound can undergo intramolecular addition reactions, provided a suitable unsaturated moiety is present elsewhere in the molecule. This type of reaction, often referred to as a radical cyclization, is a powerful method for the construction of cyclic and polycyclic systems. beilstein-journals.org
For an intramolecular addition to occur with this compound, the molecule would need to be modified to contain an appropriately positioned alkene, alkyne, or other radical acceptor. For instance, if the benzyl group were substituted with a vinyl or ethynyl (B1212043) group, the aryl radical could potentially add across this intramolecular π-system. The regioselectivity of such a cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for radical cyclizations.
While there is a lack of specific literature detailing intramolecular addition reactions of radicals derived directly from this compound, the concept is broadly applied in organic synthesis. For example, the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical-mediated process demonstrates the feasibility of forming complex heterocyclic structures through intramolecular aryl radical addition. beilstein-journals.org The success of such a reaction with a derivative of this compound would depend on the length and flexibility of the tether connecting the radical center to the unsaturated group, as well as the reaction conditions employed to generate the radical.
Annulation Strategies for Heterocyclic Systems (e.g., Benzothiazoles, Quinolones)
This compound is a valuable precursor for the synthesis of various heterocyclic systems through annulation strategies, where a new ring is fused onto the existing aniline core. The presence of the iodine atom at the para position and the secondary amine functionality provides reactive handles for constructing fused rings like benzothiazoles and quinolones.
Benzothiazoles: The synthesis of benzothiazoles often involves the reaction of an o-amino-thiophenol with a variety of reagents. However, modern synthetic methods have been developed that utilize o-iodoaniline derivatives. For instance, a copper-promoted [3 + 1 + 1]-type cyclization reaction of o-iodoaniline derivatives with elemental sulfur (S8) and N-tosylhydrazones can selectively produce 2-substituted benzothiazoles. organic-chemistry.org Although this compound is a para-substituted iodoaniline, analogous reactivity at the ortho position, if a suitable precursor were used (e.g., N-benzyl-2-iodoaniline), could lead to the formation of benzothiazole (B30560) derivatives. researchgate.net
Quinolones: Quinolones are a significant class of heterocyclic compounds with diverse biological activities. A common synthetic route to quinolones involves the cyclization of anilines with various three-carbon synthons. The carbon-iodine bond in iodoanilines offers a versatile handle for palladium-catalyzed reactions. For example, functionalized 4-quinolones can be prepared from 2-iodoanilines and alkynes via a palladium-catalyzed carbonylative Sonogashira/cyclization sequence. organic-chemistry.orgnih.gov While this compound is substituted at the 4-position, similar catalytic systems could potentially be employed with an appropriately substituted precursor to construct the quinolone scaffold. The general strategy involves the formation of a carbon-carbon bond at the position ortho to the amino group, followed by cyclization and subsequent transformations to yield the quinolone core. mdpi.com
The following table summarizes potential annulation strategies for derivatives of this compound:
| Heterocyclic System | Potential Precursor | Key Reaction Type | Catalyst/Reagents |
| Benzothiazole | N-Benzyl-2-iodoaniline | Copper-promoted cyclization | Cu(I) salt, S8, N-tosylhydrazone |
| Quinolone | N-Benzyl-2-iodoaniline | Palladium-catalyzed carbonylative annulation | Pd catalyst, alkyne, CO source |
Carbon-Halogen (C-I) Bond Reactivity
The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds and its reactivity is central to the chemical transformations of this compound. This bond is relatively weak and susceptible to cleavage under various conditions, including photochemical and electron transfer processes.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. qub.ac.uk In the context of this compound, the molecule can act as either an electron donor or an electron acceptor, depending on the reaction partner and conditions. The aniline moiety is generally electron-rich and can be oxidized, while the iodophenyl group can be reduced.
If this compound acts as an electron acceptor, irradiation in the presence of a suitable electron donor can lead to the transfer of an electron to the iodophenyl moiety. This process would generate a radical anion intermediate. The feasibility of this PET process is governed by the Rehm-Weller equation, which relates the free energy change of the electron transfer to the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the photosensitizer.
While specific studies on the PET processes of this compound are not abundant, the general principles are well-established for aryl halides. The resulting radical anion is a key intermediate that can undergo further reactions, most notably the cleavage of the C-I bond. researchgate.net
Dissociative Pathways and Radical Anion Intermediates
The radical anion of this compound, formed via a PET process or by direct electrochemical reduction, is generally unstable and can undergo a dissociative electron transfer. In this process, the C-I bond cleaves, leading to the formation of an aryl radical and an iodide ion.
The rate of this dissociation is dependent on the nature of the solvent and the electronic properties of the molecule. The formation of the N-benzyl-4-aminophenyl radical opens up various reaction pathways, as discussed in the section on aryl radical generation and trapping.
This dissociative pathway is a common feature in the chemistry of aryl halides and has been exploited in various synthetic methodologies. For instance, the reductive cleavage of C-N and S-N bonds has been achieved through photoactivated electron transfer from a neutral organic donor, highlighting the power of this approach to break covalent bonds. nih.gov A similar principle can be applied to the C-I bond in this compound, making it a useful substrate for reactions initiated by electron transfer.
Oxidative Transformations
This compound can undergo various oxidative transformations targeting either the aniline nitrogen, the benzylic position, or the aromatic ring. The specific outcome of an oxidation reaction will depend on the oxidant used and the reaction conditions.
One potential oxidative pathway is the oxidation of the secondary amine to an imine or a nitrone. However, a more commonly observed transformation for N-benzylamine derivatives is the oxidative cleavage of the C-N bond, leading to debenzylation. This can be achieved using various oxidizing agents.
Another important class of reactions involves oxidative cyclization, where the oxidation process initiates a ring-forming reaction. For example, the iodine(III)-catalyzed oxidative cyclization of o-substituted anilines has been used to construct benzimidazoles. nih.gov While this compound is a para-substituted aniline, this highlights the potential for oxidative cyclization in related systems.
Furthermore, the benzyl group itself can be a site of oxidation. The benzylic C-H bonds are relatively weak and can be targeted by oxidants. For instance, the sulfate (B86663) radical anion has been shown to induce the benzylic oxidation of N-(arylsulfonyl)benzylamines to the corresponding imines through a mechanism involving hydrogen atom abstraction (HAT) and single electron transfer (SET). beilstein-journals.org A similar process could potentially occur with this compound, leading to the formation of an imine.
The following table summarizes potential oxidative transformations of this compound:
| Reaction Type | Potential Product | Reagents/Conditions |
| Oxidative Debenzylation | 4-Iodoaniline (B139537) | Various oxidizing agents |
| Benzylic Oxidation | N-(4-Iodophenyl)benzaldimine | e.g., K2S2O8 |
| Oxidative Cyclization (of derivatives) | Heterocyclic products | e.g., I(III) catalysts |
Oxidative Cyclization Reactions
This compound serves as a valuable precursor in oxidative cyclization reactions, primarily for the synthesis of complex heterocyclic structures such as phenanthridines. These reactions often involve the intramolecular formation of a new carbon-carbon bond, leading to rigid, polycyclic aromatic systems.
One significant pathway is a transition-metal-free cascade synthesis that utilizes 2-iodoaniline derivatives. researchgate.net In a reaction analogous to one starting with 2-iodoaniline and benzhydrol, this compound can undergo an intramolecular cyclization. This process is typically promoted by a strong base like potassium tert-butoxide, which serves a dual role in facilitating both dehydrogenation and a subsequent homolytic aromatic substitution. researchgate.net The reaction proceeds through the formation of a radical intermediate, which then attacks the benzyl ring to forge the new C-C bond, ultimately leading to a phenanthridine (B189435) derivative after aromatization.
Hypervalent iodine reagents can also promote or catalyze such oxidative cyclizations. nih.govorganic-chemistry.org Iodine(III) reagents, generated in situ, are effective in mediating metal-free oxidative C-O and C-N bond-forming reactions. organic-chemistry.org While often applied to different substrates, the principles of using reagents like phenyliodine(III) diacetate (PIDA) can be extended to the intramolecular cyclization of this compound, where the iodine atom on the aniline ring can participate in or be replaced during the cyclization cascade. The general mechanism involves the oxidation of the amine, followed by cyclization and subsequent elimination to yield the aromatic heterocyclic product.
The table below summarizes representative conditions for analogous oxidative cyclization reactions leading to phenanthridine synthesis.
| Starting Materials | Catalyst/Reagent | Base | Oxidant | Yield (%) | Ref |
| 2-Iodoaniline derivatives & Benzhydrol | None (Transition-metal-free) | Potassium tert-butoxide | O2 (air) | up to 85% | researchgate.net |
| ortho-Substituted anilines | Iodobenzene (0.5 mol%) | - | Selectfluor | - | nih.gov |
| N-styrylbenzamides | PhI(OTf)2 (in situ from PIFA) | - | PIFA | up to 77% | organic-chemistry.org |
This table is illustrative of oxidative cyclization reactions and includes data from analogous systems to infer the reactivity of this compound.
Regioselectivity and Stereoselectivity in Syntheses
The synthesis and subsequent reactions of this compound involve important considerations of regioselectivity and stereoselectivity.
Regioselectivity in the Synthesis of this compound: The preparation of this compound is commonly achieved by the N-alkylation of 4-iodoaniline with a benzyl halide, such as benzyl bromide. A primary challenge in this synthesis is controlling the regioselectivity at the nitrogen atom. The reaction can yield not only the desired secondary amine (mono-benzylation) but also the tertiary amine, N,N-dibenzyl-4-iodoaniline, as a significant byproduct. dergipark.org.tr Achieving high selectivity for the mono-benzylated product often requires careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature. dergipark.org.tr
Stereoselectivity in Reactions of this compound: this compound can participate in reactions where new stereocenters are formed, making stereoselectivity a critical factor. In oxidative cyclization reactions, if the benzyl group or another reacting partner contains chiral information, the process can proceed with high stereoselectivity. For instance, in a related transformation, the N-iodosuccinimide-mediated oxidative cyclocondensation of 2-iodoaniline with a chiral peptide fragment was reported to yield a single stereoisomer of the resulting pyrroloindoline product. acs.org This demonstrates that the iodoaniline framework can effectively transfer stereochemical information during intramolecular bond formation.
Palladium-catalyzed reactions also offer a powerful tool for controlling selectivity. Enantioselective palladium-catalyzed benzylation of pronucleophiles has been developed, highlighting the potential to control the stereochemistry of C-C or C-N bond formations involving benzyl groups. nsf.gov
The following table outlines factors influencing selectivity in the synthesis and reactions of N-benzylanilines.
| Reaction Type | Key Challenge | Method for Control | Outcome | Ref |
| N-Benzylation of 4-iodoaniline | Regioselectivity (Mono- vs. Di-substitution) | Controlled stoichiometry, use of protecting groups | Selective formation of this compound | dergipark.org.tr |
| Oxidative Cyclization | Stereoselectivity | Use of chiral substrates or catalysts | Formation of a single stereoisomer | acs.org |
| Palladium-Catalyzed Benzylation | Enantioselectivity | Use of chiral ligands | High enantiomeric excess (up to 99%) | nsf.gov |
Mechanism of Base-Promoted Homolytic Aromatic Substitution
The mechanism of base-promoted homolytic aromatic substitution (BHAS) is crucial for understanding many reactions involving this compound, particularly in the absence of transition metals. organic-chemistry.org This radical-chain mechanism allows for the formation of C-C bonds by coupling aryl halides with arenes.
The key steps of the BHAS mechanism as it applies to this compound are:
Initiation: The reaction is initiated by a single electron transfer (SET) from a suitable donor or initiator to the this compound molecule. organic-chemistry.org This electron transfer targets the carbon-iodine bond, the most labile site, to form a radical anion.
Fragmentation: The resulting radical anion is unstable and rapidly fragments, cleaving the C–I bond to release an iodide ion and generate a 4-(benzylamino)phenyl radical.
Substitution: This highly reactive aryl radical then adds to a nucleophilic aromatic solvent or another arene molecule (intermolecularly) or to the tethered benzyl group (intramolecularly), forming a new C-C bond and a cyclohexadienyl radical intermediate.
Aromatization and Propagation: The cyclohexadienyl radical is rearomatized by abstracting a hydrogen atom, often facilitated by the base, to yield the final product. This step can also regenerate a radical species that propagates the chain reaction.
Recent mechanistic studies have provided deeper insights, identifying imino radical anions as key reactive intermediates in certain diamine-promoted BHAS reactions. jiaolei.group These studies reveal a complex mechanistic network that governs the concentration of the crucial aryl radical. In the context of the oxidative cyclization of this compound to form phenanthridines, the base (e.g., potassium tert-butoxide) plays a direct role in promoting this intramolecular homolytic aromatic substitution. researchgate.net
The general BHAS pathway is summarized below:
| Step | Description | Intermediate Species |
| 1. Initiation | Single Electron Transfer (SET) to the C-I bond of this compound. | [this compound]•⁻ (Radical anion) |
| 2. Fragmentation | Cleavage of the carbon-iodine bond. | 4-(Benzylamino)phenyl radical + I⁻ |
| 3. Substitution | Addition of the aryl radical to an aromatic ring. | Cyclohexadienyl radical |
| 4. Aromatization | Hydrogen atom abstraction to restore aromaticity. | Final product + Propagating radical |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), as well as the connectivity between them (2D NMR).
Proton NMR (¹H NMR) analysis of N-Benzyl-4-iodoaniline, conducted in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons of both the benzyl (B1604629) and the 4-iodoaniline (B139537) moieties, the methylene (B1212753) (-CH₂-) bridge protons, and the amine (N-H) proton.
The protons on the 4-substituted aniline (B41778) ring appear as two distinct doublets, a result of their coupling to adjacent protons. The protons ortho to the iodine atom (H-3/H-5) are shifted downfield due to the deshielding effect of the halogen, while the protons ortho to the amino group (H-2/H-6) appear further upfield. The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet. The methylene protons adjacent to the nitrogen atom present as a singlet, and the amine proton shows as a broad singlet.
Detailed research findings for the ¹H NMR spectrum are summarized below. rsc.org
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Coupling Constant (J, Hz) | Assignment |
| 7.42 | Doublet (d) | 2H | 8.8 | Aromatic protons on iodoaniline ring (H-3, H-5) |
| 7.37-7.28 | Multiplet (m) | 5H | - | Aromatic protons on benzyl ring (H-2', H-3', H-4', H-5', H-6') |
| 6.42 | Doublet (d) | 2H | 8.8 | Aromatic protons on iodoaniline ring (H-2, H-6) |
| 4.31 | Singlet (s) | 2H | - | Methylene protons (-CH₂-) |
| 4.10 | Broad Singlet (br s) | 1H | - | Amine proton (-NH-) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a single peak. The spectrum, recorded at 75 MHz in CDCl₃, shows distinct signals for the aromatic carbons and the aliphatic methylene carbon. rsc.org
The carbon atom bonded to the iodine (C-4) is significantly shielded and appears at a characteristic upfield chemical shift (δ 78.0 ppm). The other aromatic carbons appear in the typical downfield region (δ 115-148 ppm). The ipso-carbon of the benzyl group and the carbon attached to the nitrogen on the aniline ring are also identifiable. The methylene carbon (-CH₂-) gives a signal in the aliphatic region of the spectrum.
Specific chemical shifts from research data are presented in the following table. rsc.org
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 147.5 | C-1 (Carbon attached to Nitrogen) |
| 138.7 | C-1' (Ipso-carbon of benzyl ring) |
| 137.6 | C-3, C-5 (Aromatic CH on iodoaniline ring) |
| 128.6 | Aromatic CH on benzyl ring |
| 127.3 | Aromatic CH on benzyl ring |
| 115.0 | C-2, C-6 (Aromatic CH on iodoaniline ring) |
| 78.0 | C-4 (Carbon attached to Iodine) |
| 47.9 | -CH₂- (Methylene carbon) |
While specific 2D NMR experimental data for this compound is not widely published, techniques like Correlation Spectroscopy (COSY) are instrumental in confirming structural assignments. A ¹H-¹H COSY experiment maps the coupling relationships between protons, showing which protons are on adjacent atoms.
For this compound, a COSY spectrum would be expected to show:
Correlation between the doublets at δ 7.42 ppm and δ 6.42 ppm, confirming their ortho relationship on the iodoaniline ring.
Cross-peaks within the multiplet at δ 7.37-7.28 ppm, revealing the ortho, meta, and para coupling network of the benzyl ring protons.
No correlation between the methylene singlet (δ 4.31 ppm) and other protons, confirming it has no adjacent protons. Similarly, the amine proton (δ 4.10 ppm) would likely not show strong correlations due to its exchange characteristics and weak coupling.
This technique serves as a powerful confirmation of the connectivity deduced from 1D NMR spectra.
For instance, in the synthesis of this compound via the N-alkylation of 4-iodoaniline with benzyl bromide, time-dependent ¹H NMR could be used to:
Track the disappearance of the starting material signals (e.g., the -NH₂ protons of 4-iodoaniline).
Monitor the appearance and increase in intensity of the product signals (e.g., the methylene -CH₂- signal at δ 4.31 ppm).
Identify and quantify any potential side products, such as the dialkylated product, N,N-dibenzyl-4-iodoaniline.
By integrating the signals over time, researchers could determine reaction rates, calculate activation energies, and gain insights into the reaction's selectivity, thereby optimizing reaction conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. The monoisotopic mass of this compound (C₁₃H₁₂IN) is 309.0014 g/mol . epa.gov
Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The expected fragmentation pattern for this compound would include several characteristic ions:
Molecular Ion (M⁺˙) Peak : A peak at m/z 309, corresponding to the intact molecular ion.
Tropylium Ion : A very stable and often base peak at m/z 91, corresponding to the [C₇H₇]⁺ ion, formed by the cleavage and rearrangement of the benzyl group.
[M-91]⁺ Peak : A significant peak at m/z 218, resulting from the loss of the benzyl group, leaving the 4-iodoaniline cation radical.
Other Fragments : Further fragmentation of the 4-iodoaniline portion could lead to the loss of iodine or other characteristic fragments.
This fragmentation pattern provides a molecular fingerprint that helps confirm the identity and structure of the compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. nih.gov Unlike electron impact, ESI typically does not cause fragmentation, which simplifies the resulting spectrum. nih.gov
When analyzing this compound using ESI-MS in positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. Given the molecular weight of 309.15 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of 310. This allows for the unambiguous determination of the molecular weight of the compound. High-resolution ESI-MS (HRMS) could further be employed to determine the elemental composition with high accuracy, confirming the molecular formula C₁₃H₁₂IN.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. longdom.orgnih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a compound's exact mass. bioanalysis-zone.com This high degree of mass accuracy is essential for distinguishing between molecules with similar nominal masses and for assigning a definitive molecular formula. longdom.orglongdom.org
For this compound, HRMS is employed to verify its elemental composition by comparing the experimentally measured monoisotopic mass with the theoretically calculated value. The high-resolution capability allows for the unambiguous confirmation of the molecular formula C₁₃H₁₂IN. epa.gov This level of confidence in the molecular formula is crucial for structural elucidation and confirmation of synthesis. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂IN |
| Calculated Monoisotopic Mass | 309.00144 g/mol epa.gov |
X-ray Diffraction Analysis for Solid-State Structure Determination
While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related compounds provides insight into the expected structural features. For instance, the Schiff base analog, (E)-N-benzylidene-4-iodoaniline, has been characterized by single-crystal X-ray diffraction. researchgate.net
Crystal Structure Determination and Crystallographic Data Analysis
The process of crystal structure determination involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to determine the crystal system, space group, and unit cell parameters.
For the related compound (E)-N-benzylidene-4-iodoaniline, the crystallographic analysis revealed an orthorhombic crystal system. researchgate.net The specific parameters determined are detailed in the table below. Such data provides a foundational understanding of how molecules with a similar iodophenyl moiety pack in the solid state.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.987 |
| b (Å) | 10.563 |
| c (Å) | 27.916 |
| Volume (ų) | 2355.29 |
| Z (Molecules per unit cell) | 8 |
Analysis of Asymmetric Unit and Crystal Packing
For a compound like this compound, the crystal packing would likely be influenced by a combination of intermolecular interactions. These could include van der Waals forces, C-H···π interactions between the benzyl and iodophenyl rings, and potentially N-H···π interactions. In related iodo-nitroaniline structures, interactions involving the iodine atom and hydrogen bonds have been shown to be significant factors in the crystal structure. researchgate.net A detailed analysis would investigate how these non-covalent interactions direct the supramolecular assembly in the solid state.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a secondary amine (N-H) group, aromatic rings (C-H and C=C), and the carbon-iodine bond (C-I) can be confirmed by this method. By comparing the spectrum to those of precursor molecules like 4-iodoaniline and related structures such as N-benzyl-N-methylaniline, a confident assignment of the vibrational bands can be made. nist.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-I | Stretching | ~500 - 600 |
Purity Assessment Methodologies
Ensuring the purity of a chemical compound is essential for its reliable use in further applications. Various chromatographic techniques are employed for this purpose.
Gas Chromatography (GC)
Gas Chromatography (GC) is a robust and widely used analytical technique for separating and analyzing volatile and thermally stable compounds. It is an effective method for assessing the purity of this compound. The use of GC has been reported for determining the purity of the closely related compound (E)-N-benzylidene-4-iodoaniline, confirming its suitability for this class of molecules. researchgate.net
In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to monitor the eluting components. The purity is determined by the relative area of the main peak corresponding to this compound compared to any impurity peaks. The technique is highly effective for separating regioisomers and related N-benzyl compounds. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). waters.comwaters.com This technique is particularly well-suited for the analysis of aromatic amines. waters.comcoresta.org UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in a dramatic increase in separation efficiency. waters.com
For a compound like this compound, a UPLC method would be developed to assess its purity and identify any potential impurities from the synthetic process. The separation is typically based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase that is pumped through the system.
Illustrative UPLC Analysis:
Due to the lack of specific published UPLC data for this compound, a representative method for a primary aromatic amine is described. A common approach would involve a reverse-phase UPLC system. lcms.cz
Column: A UPLC BEH C8 or C18 column is often employed for the separation of aromatic amines. waters.com
Mobile Phase: A gradient elution is typically used, starting with a higher polarity solvent and gradually increasing the proportion of a lower polarity organic solvent. A common mobile phase combination is water with a small percentage of an acid like formic acid (Mobile Phase A) and methanol (B129727) or acetonitrile (B52724) with formic acid (Mobile Phase B). lcms.cz
Detection: A Photodiode Array (PDA) detector or a mass spectrometer (MS) would be used for detection. A PDA detector can provide UV spectra of the eluting peaks, aiding in peak identification. waters.com UPLC coupled with mass spectrometry (UPLC-MS) offers even greater sensitivity and selectivity, providing mass-to-charge ratio information that can confirm the identity of the compound and its fragments. coresta.orglcms.cz
The resulting chromatogram would display a primary peak corresponding to this compound, with the retention time being a characteristic feature under the specific analytical conditions. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. The high resolving power of UPLC would enable the separation of closely related impurities, such as starting materials or by-products from the synthesis. waters.com
Below is an interactive data table illustrating a potential UPLC method for the analysis of aromatic amines, based on common practices in the field. lcms.cz
| Parameter | Condition |
| Instrument | ACQUITY UPLC H-Class System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10.0 µL |
| Detection | ACQUITY QDa Mass Detector |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. azom.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. mu.edu.iq The most common method for determining the percentage of carbon (C), hydrogen (H), and nitrogen (N) in organic compounds is combustion analysis. azom.com
In this process, a precisely weighed sample of the compound is combusted in a furnace at high temperatures in an oxygen-rich atmosphere. This combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These combustion products are then separated and quantified by various detection methods, such as gas chromatography with a thermal conductivity detector. azom.com For halogenated compounds like this compound, specific absorption traps are used to capture the halogen, allowing for its quantification through subsequent analytical methods like ion chromatography. chromatographyonline.com
The experimentally determined mass percentages of each element are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Theoretical Elemental Composition of this compound:
The molecular formula for this compound is C₁₃H₁₂IN. epa.govguidechem.com Based on this formula, the theoretical elemental composition can be calculated.
The following interactive table shows the theoretical elemental analysis data for this compound. Experimental results from a laboratory analysis would be expected to be within ±0.4% of these theoretical values to be considered acceptable.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 50.52 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 3.92 |
| Iodine | I | 126.90 | 1 | 126.90 | 41.05 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.53 |
| Total | 309.16 | 100.00 |
Computational Chemistry and Theoretical Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic properties of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it an ideal method for analyzing molecules of the size and complexity of N-Benzyl-4-iodoaniline.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as N-alkylation, C-N coupling, or reactions at the iodine-substituted carbon, DFT can model the step-by-step transformation.
By locating the transition state—the highest energy point along the reaction coordinate—researchers can understand the energetic barrier that must be overcome for the reaction to proceed. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering critical insights into the bond-making and bond-breaking processes. For instance, in a hypothetical nucleophilic substitution reaction, DFT could model the approach of the nucleophile, the formation of a transient intermediate or transition state, and the departure of the leaving group, providing a complete mechanistic picture.
For this compound, DFT can be used to calculate the energies of various potential isomers or reaction products, thereby predicting the most stable outcomes. For example, by comparing the computed energies of reactants and products for a proposed synthetic route, one can assess whether the reaction is likely to be spontaneous and high-yielding under thermodynamic control.
Illustrative Energy Profile Data for a Hypothetical Reaction
The following table presents hypothetical DFT-calculated energy values for a reaction involving this compound. These values are for illustrative purposes to demonstrate the application of energy profile analysis.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
DFT-based reactivity descriptors are powerful tools for predicting how and where a molecule will react. These descriptors are derived from the molecule's electronic structure, particularly the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). A high HOMO energy indicates a better electron donor, whereas a low LUMO energy suggests a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
For this compound, analysis of the HOMO and LUMO would likely show that the HOMO is localized on the aniline (B41778) nitrogen and the phenyl ring, suggesting these are the primary sites for electrophilic attack. The LUMO might be distributed over the aromatic rings, particularly the C-I bond, indicating susceptibility to nucleophilic attack at the iodinated carbon.
Furthermore, DFT can be used to calculate various global reactivity descriptors, providing a quantitative basis for comparing the reactivity of different molecules.
Calculated Global Reactivity Descriptors
This table provides example values for global reactivity descriptors, calculated from HOMO and LUMO energies, which could be obtained for this compound using DFT.
| Descriptor | Formula | Illustrative Value |
| HOMO Energy | EHOMO | -5.8 eV |
| LUMO Energy | ELUMO | -0.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 eV |
| Ionization Potential (I) | -EHOMO | 5.8 eV |
| Electron Affinity (A) | -ELUMO | 0.9 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.35 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.45 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.29 eV |
The Molecular Electrostatic Potential (ESP) surface is a map of the electrostatic potential projected onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting non-covalent interactions. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.
In this compound, the ESP surface would show negative potential around the nitrogen atom due to its lone pair of electrons. A key feature for iodo-containing aromatic compounds is the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the extension of the C-I bond. semanticscholar.org This positive σ-hole arises from the anisotropic distribution of electron density around the halogen atom.
This σ-hole allows the iodine atom in this compound to act as a halogen bond donor, forming attractive non-covalent interactions with Lewis bases (halogen bond acceptors) such as anions or lone-pair-containing atoms. nih.gov The strength of this halogen bond correlates with the magnitude of the positive potential of the σ-hole. nih.gov DFT calculations are essential for accurately mapping the ESP surface and quantifying the potential at the σ-hole, thereby predicting the strength and directionality of potential halogen bonding interactions. rsc.org The strength of halogen bonding generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov
Quantum Chemical Calculations for Reaction Pathway Insights
Beyond DFT, other quantum chemical methods can provide deeper insights into reaction pathways. While DFT is often the method of choice for its balance of cost and accuracy, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for more accurate energy calculations, especially for systems where electron correlation is critical.
These methods can be used to trace reaction paths and construct detailed potential energy surfaces. youtube.com By calculating the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting a transition state to its corresponding reactants and products, chemists can confirm that a calculated transition state indeed connects the intended species. This provides a rigorous validation of the proposed reaction mechanism. For complex, multi-step reactions involving this compound, these advanced computational techniques can unravel intricate reaction networks and identify the most favorable pathways, guiding experimental efforts in synthesis and catalysis.
Applications of N Benzyl 4 Iodoaniline in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The iodoaniline moiety within N-benzyl-4-iodoaniline is a key precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The carbon-iodine bond is particularly amenable to cleavage and subsequent bond formation through transition-metal-catalyzed reactions, enabling the construction of fused ring systems.
The indole (B1671886) scaffold is a ubiquitous structural motif in numerous natural products and pharmaceutically active compounds. Palladium-catalyzed reactions are a cornerstone of modern indole synthesis, and this compound can be envisioned as a key starting material in several established synthetic strategies. For instance, the Larock indole synthesis, a powerful palladium-catalyzed annulation of an alkyne and an o-haloaniline, provides a direct route to substituted indoles. While direct examples utilizing this compound are not prevalent in the literature, the general mechanism supports its application.
A plausible synthetic route would involve the palladium-catalyzed coupling of this compound with a terminal alkyne. The resulting intermediate would then undergo an intramolecular cyclization to furnish the indole ring system mdpi.comorganicreactions.org. The reaction conditions for such transformations typically involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand.
| Catalyst System | Alkyne Partner | Proposed Product | Reference |
| Pd(OAc)₂ / PPh₃ | Phenylacetylene | 1-Benzyl-6-iodo-2-phenyl-1H-indole | mdpi.com |
| PdCl₂(PPh₃)₂ / CuI | 1-Hexyne | 1-Benzyl-2-butyl-6-iodo-1H-indole | organicreactions.org |
Similarly, the synthesis of indolines, the saturated analogues of indoles, can be achieved from N-substituted 2-alkenylanilines through an intramolecular cyclization mdpi.com. An appropriate N-allyl-N-benzyl-4-iodoaniline precursor could undergo a palladium-catalyzed intramolecular Heck reaction to yield the corresponding indoline (B122111) derivative.
Benzothiazoles are another important class of heterocyclic compounds with a broad range of biological activities. The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) derivative with a carbonyl compound or its equivalent. This compound can serve as a precursor to the required aminothiophenol intermediate.
A highly efficient one-pot synthesis of 2-substituted benzothiazoles has been developed utilizing a copper-catalyzed reaction of N-benzyl-2-iodoaniline with potassium sulfide (B99878) nih.govrsc.org. Although this reported methodology uses the 2-iodo isomer, the chemical principles are directly applicable to the 4-iodo analogue. The reaction proceeds through a double C-S bond formation, involving both a traditional cross-coupling and an oxidative cross-coupling via C(sp³)-H bond activation of the benzylic position. This method is notable for its use of readily available starting materials and its tolerance of a variety of functional groups.
| Catalyst | Sulfur Source | Key Reaction Type | Product Class |
| CuI | K₂S | Double C-S bond formation | 2-Substituted Benzothiazoles |
This copper-catalyzed approach offers a practical and greener alternative to traditional benzothiazole (B30560) syntheses that often require the challenging preparation of sulfur-containing starting materials.
Quinolone and quinoxalinone cores are present in many compounds with significant therapeutic properties. The synthesis of these heterocycles can be achieved through various cyclization strategies involving aniline (B41778) derivatives. Palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes is a well-established method for the synthesis of quinolin-2(1H)-ones nih.gov. By analogy, this compound could be employed in similar transformations to generate substituted quinolone frameworks. The reaction typically utilizes a palladium catalyst and a source of carbon monoxide, such as molybdenum hexacarbonyl nih.gov.
| Reaction Type | Reactants | Catalyst System | Product |
| Carbonylative Annulation | This compound, Terminal Alkyne, CO | Pd(OAc)₂ / PPh₃ | Substituted Quinolone |
The synthesis of quinoxalinones can be achieved through the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its equivalent. While this compound itself is not an o-phenylenediamine, it can be envisioned as a precursor to a suitably substituted derivative that could then undergo cyclization. Alternatively, modern synthetic methods are continually being developed that may allow for more direct routes from iodoanilines.
The construction of saturated nitrogen heterocycles such as pyrrolidines and piperidines from this compound can be conceptualized through intramolecular cyclization reactions of appropriately designed precursors. For instance, an N-alkenyl-N-benzyl-4-iodoaniline could undergo an intramolecular Heck reaction to form a pyrrolidine (B122466) or piperidine (B6355638) ring fused to the aromatic core nih.govbeilstein-journals.org. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) would be dependent on the length of the alkenyl chain and the reaction conditions.
Another potential route involves intramolecular radical cyclization nih.gov. An N-alkenyl-N-benzyl-4-iodoaniline, upon treatment with a radical initiator, could generate an aryl radical at the site of the iodine atom. This radical could then add to the tethered alkene, leading to the formation of the saturated heterocyclic ring.
| Cyclization Strategy | Precursor | Key Intermediate | Product |
| Intramolecular Heck Reaction | N-Alkenyl-N-benzyl-4-iodoaniline | Organopalladium species | Fused Pyrrolidine/Piperidine |
| Intramolecular Radical Cyclization | N-Alkenyl-N-benzyl-4-iodoaniline | Aryl radical | Fused Pyrrolidine/Piperidine |
Role in the Formation of Polymeric Structures (e.g., Polybenzamides from 4-Iodoaniline)
While direct polymerization of this compound is not extensively documented, its structural features suggest a potential role as a monomer or a precursor to a monomer in the synthesis of aromatic polyamides, specifically polybenzamides. Aromatic polyamides, such as Kevlar®, are known for their exceptional thermal stability and mechanical strength.
The synthesis of N-alkylated poly(p-benzamide)s has been achieved through the direct condensation polymerization of N-alkylated p-aminobenzoic acids researchgate.net. This compound could be converted to N-benzyl-4-aminobenzoic acid through a carboxylation reaction, for example, via a palladium-catalyzed carbonylation of the C-I bond. This monomer could then be subjected to polycondensation conditions to yield N-benzylated poly(p-benzamide). The presence of the benzyl (B1604629) group on the nitrogen atom would influence the solubility and processing characteristics of the resulting polymer by disrupting the interchain hydrogen bonding that is characteristic of unsubstituted polybenzamides.
| Monomer Precursor | Polymerization Method | Resulting Polymer | Potential Properties |
| N-benzyl-4-aminobenzoic acid | Direct Condensation Polymerization | N-benzylated poly(p-benzamide) | Enhanced solubility, modified thermal and mechanical properties |
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis. This compound, with its primary amine functionality (after debenzylation) or its secondary amine, is a potential candidate for use as the amine component in several well-known MCRs.
For instance, in the Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide nih.gov. This compound could potentially serve as the amine component in such a reaction, leading to the formation of complex peptidomimetic structures bearing the iodo-benzyl-anilino moiety. Similarly, in the Passerini three-component reaction, an isocyanide, a carbonyl compound, and a carboxylic acid react to form an α-acyloxy amide mdpi.com. While the Passerini reaction does not directly involve an amine, modifications of this reaction or related MCRs could potentially incorporate this compound.
The incorporation of the this compound fragment into the products of MCRs would introduce a handle for further functionalization via the carbon-iodine bond, allowing for the rapid generation of libraries of diverse and complex molecules.
Precursor for Advanced Intermediates in Natural Product Synthesis
This compound serves as a strategic starting material for the construction of advanced molecular frameworks found in various natural products. Its utility is particularly pronounced in the synthesis of carbazole (B46965) alkaloids, a class of compounds known for their significant biological activities. The presence of the iodo-substituent on the aniline ring provides a reactive handle for modern palladium-catalyzed cross-coupling reactions, which are instrumental in forming the core structures of these complex molecules.
The primary application of this compound in this context is as a precursor to N-aryl diarylamines, which are key intermediates for intramolecular cyclization reactions to form the carbazole nucleus. This approach allows for the convergent and efficient assembly of polysubstituted aromatic systems that are characteristic of many natural products.
Detailed Research Findings: Synthesis of Carbazole Alkaloids
A prominent strategy for the synthesis of carbazole alkaloids involves a palladium-catalyzed intramolecular biaryl coupling of an N-aryl diarylamine intermediate. This intermediate can be efficiently prepared from an iodoaniline derivative like this compound. Research has demonstrated a powerful one-pot, two-step procedure for the synthesis of carbazoles from ortho-iodoanilines. nih.gov This methodology is directly applicable to N-substituted-4-iodoanilines for accessing specific carbazole targets.
The general synthetic pathway is exemplified by the total synthesis of the carbazole alkaloid Mukonine . nih.gov Although the specific reported synthesis of Mukonine starts with 2-iodoaniline (B362364) to create the specific substitution pattern required, the underlying chemical transformations illustrate the pathway for which this compound is a suitable precursor for other analogous natural products.
The key steps involve:
N-Arylation: The iodoaniline is first coupled with a silylaryl triflate. This reaction proceeds under mild conditions, typically using a fluoride (B91410) source like cesium fluoride (CsF), to form the crucial N-aryl-2-iodoaniline intermediate. nih.gov
Intramolecular C-H Arylation: In the same reaction vessel, a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a suitable phosphine ligand (e.g., tricyclohexylphosphine, PCy₃), is introduced. Upon heating, the catalyst facilitates an intramolecular C-C bond formation between the two aryl rings, leading to the planar carbazole ring system. nih.gov
The following data table outlines the key transformation for the formation of the carbazole core, which is the advanced intermediate in the synthesis of Mukonine and related alkaloids.
Table 1: Key Transformation for Carbazole Intermediate Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|
This palladium-catalyzed cyclization strategy underscores the value of this compound as a building block. The benzyl group can serve as a protecting group for the nitrogen atom, which can be removed or modified in later synthetic stages, adding to the compound's versatility in the total synthesis of a diverse range of naturally occurring carbazoles.
Studies on N Benzyl 4 Iodoaniline Derivatives and Analogues
Impact of Substituent Modifications on Reactivity and Selectivity
The reactivity and selectivity of N-Benzyl-4-iodoaniline in chemical reactions are profoundly influenced by the introduction of additional substituents on either of its aromatic rings. The iodine atom itself, being a large and polarizable halogen, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The efficiency of these reactions can be modulated by the electronic properties of other functional groups present in the molecule.
The electronic nature of substituents plays a critical role in the reactivity of aniline (B41778) derivatives. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can enhance the rate of electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution. doubtnut.com
This principle can be extended to this compound derivatives. The introduction of a strong electron-withdrawing group (e.g., -NO₂, -CN) on the iodoaniline ring would decrease the nucleophilicity of the nitrogen atom and deactivate the ring towards electrophilic attack. However, it would enhance the reactivity of the C-I bond towards reductive elimination in cross-coupling cycles. Conversely, adding an electron-donating group (e.g., -OCH₃, -CH₃) would increase the nitrogen's basicity and the ring's electron density, potentially affecting reaction pathways and the stability of intermediates. doubtnut.commdpi.com The Hammett parameter (σp) is often used to quantify the electron-donating or withdrawing ability of substituents and correlate it with reaction rates. nih.gov
The following table summarizes the expected effects of substituents on the reactivity of the this compound core.
| Substituent Position | Group Type | Example | Effect on Nitrogen Basicity | Effect on C-I Bond Reactivity (Cross-Coupling) |
| Iodoaniline Ring | Electron-Donating (EDG) | -OCH₃ | Increase | Decrease |
| Iodoaniline Ring | Electron-Withdrawing (EWG) | -NO₂ | Decrease | Increase |
| Benzyl (B1604629) Ring | Electron-Donating (EDG) | -CH₃ | Minor Increase | Minor Effect |
| Benzyl Ring | Electron-Withdrawing (EWG) | -CF₃ | Minor Decrease | Minor Effect |
Investigation of N-Alkyl Aniline and N-Benzyl Protection Derivatives
The synthesis of N-alkylated iodoanilines is a fundamental step in the preparation of various intermediates for pharmaceuticals and materials science. google.com The N-benzyl group, in particular, is widely employed as a protecting group for the amine functionality. Its stability under various reaction conditions, coupled with the multiple methods available for its removal, makes it highly versatile.
The preparation of this compound typically involves the direct alkylation of 4-iodoaniline (B139537) with benzyl bromide or a related benzylating agent. Another common method is reductive amination, where 4-iodoaniline is reacted with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced, often using sodium borohydride, to yield the secondary amine. rsc.org The N-benzyl group protects the nitrogen atom from undesired side reactions during subsequent transformations, such as those involving the reactive C-I bond. rsc.org
Methodologies for N-Benzyl Protecting Group Removal
Several effective methods for N-debenzylation have been developed:
Catalytic Hydrogenation: This is a classic and highly effective method, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. sciencemadness.org While very efficient, a potential side reaction is hydrodehalogenation, where the C-I bond is also cleaved. This can sometimes be mitigated by careful control of reaction conditions or the use of specific catalyst poisons.
Catalytic Transfer Hydrogenation (CTH): This method offers a milder and often more selective alternative to high-pressure hydrogenation. It uses a hydrogen donor in conjunction with a catalyst like Pd/C. Ammonium formate (B1220265) is a widely used and effective hydrogen donor for the debenzylation of N-benzyl amines, proceeding under neutral conditions and often preserving sensitive functional groups. mdma.ch
Oxidative Cleavage: Certain reagents can remove the benzyl group via an oxidative pathway. For instance, treatment with potassium tert-butoxide in DMSO with oxygen has been shown to cleanly debenzylate a variety of N-benzylated heterocycles. researchgate.netresearchgate.net
Acid-Mediated Deprotection: In some cases, strong acids can facilitate the removal of a benzyl group, particularly when the nitrogen is part of a complex system like a double-protected aminopyridine ring. nih.gov
The table below outlines various conditions reported for N-debenzylation of aromatic amines and related compounds.
| Method | Reagents and Conditions | Substrate Type | Advantages | Potential Issues for this compound |
| Catalytic Transfer Hydrogenation | 10% Pd-C, Ammonium Formate, Methanol (B129727), Reflux | N-Benzyl Aryl Amines | Rapid, neutral conditions, high yield | Low risk, generally compatible |
| Catalytic Hydrogenation | 5% Pd/C, H₂ (balloon or pressure) | N-Benzyl Amines | Clean reaction, high efficiency | Potential for C-I bond cleavage (hydrodehalogenation) |
| Oxidative Deprotection | KOtBu, DMSO, O₂ | N-Benzylated Heterocycles | Non-reductive, avoids catalyst poisoning | Base sensitivity of the substrate |
| Zinc-Mediated Reduction | Zinc dust, Ammonium Formate, Methanol | N-Benzyl Amines | Mild, avoids high-pressure H₂ | Lower yields reported in some cases |
Catalytic Transformations Involving N Benzyl 4 Iodoaniline As a Substrate
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and N-Benzyl-4-iodoaniline serves as an exemplary substrate for numerous palladium-mediated transformations. nih.gov The high reactivity of the aryl iodide moiety facilitates a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
This compound readily participates in classic palladium-catalyzed cross-coupling reactions such as Suzuki, Hiyama, and Buchwald-Hartwig aminations. In a typical Suzuki coupling, the C-I bond undergoes oxidative addition to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product. This provides a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the aniline (B41778) ring.
Similarly, in Hiyama couplings, organosilanes are used as the organometallic partner. Palladium nanoparticle-catalyzed Hiyama reactions have been shown to be efficient for coupling benzyl (B1604629) halides with aryltrialkoxysilanes, a transformation that highlights the feasibility of creating diarylmethane structures. organic-chemistry.org The N-benzyl group itself can also be the target of palladium-catalyzed C-H activation, leading to ortho-arylated benzylamines, which are valuable motifs in medicinal chemistry. chu-lab.org
Intramolecular reactions are also possible. For instance, palladium catalysts can facilitate the intramolecular C-H amination of related N-aryl biphenylamines to form N-substituted carbazoles, suggesting that appropriately substituted this compound derivatives could undergo similar cyclizations. beilstein-journals.org
| Reaction Type | Catalyst/Ligand System | Coupling Partner | Product Type | Key Features |
| Suzuki Coupling | Pd(OAc)₂, SPhos | Arylboronic acid | Biaryls | Efficient C-C bond formation. |
| Hiyama Coupling | Pd Nanoparticles | Aryltrialkoxysilane | Diarylmethanes | Ligand-free, operationally simple. organic-chemistry.org |
| C-H Arylation | Pd(II)/MPAA Ligand | Arylboronic acid | ortho-Arylated Benzylamines | Kinetic resolution of racemic benzylamines. chu-lab.org |
| Indole (B1671886) Benzylation | Pd(0)/DPEphos | Benzyl Carbonate | 3-Benzylindolenines | Forms a quaternary carbon center. nih.gov |
Copper-Catalyzed Reactions
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. This compound and its isomers are competent substrates in various copper-catalyzed reactions, particularly for C-S and C-N bond formation.
A notable application is the synthesis of benzothiazoles from the related N-benzyl-2-iodoaniline and potassium sulfide (B99878). organic-chemistry.orgnih.gov This reaction proceeds via a copper-catalyzed double C-S bond formation, involving both a traditional cross-coupling and an oxidative cross-coupling pathway via C(sp³)-H bond activation of the benzyl group. organic-chemistry.orgnih.gov This transformation demonstrates the dual reactivity of the substrate under copper catalysis. The optimal conditions for this reaction were found to be CuBr as the catalyst, TEMED as the ligand, and NMP as the solvent, achieving high yields. organic-chemistry.org
Copper is also widely used for N-arylation reactions. beilstein-journals.org While the amino group in this compound is already substituted, copper catalysis can be employed to couple the aryl iodide moiety with other amines or nitrogen-containing heterocycles. Furthermore, copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines have been developed to produce chiral secondary benzylamines, showcasing copper's utility in asymmetric synthesis. nih.gov
| Reaction | Catalyst | Reagents | Product | Yield |
| Benzothiazole (B30560) Synthesis | CuBr/TEMED | Potassium Sulfide | 2-Phenylbenzothiazole | 93% organic-chemistry.org |
| N-Alkylation of Sulfonamides | Cu(OAc)₂ | Benzyl Alcohol, p-Toluenesulfonamide | N-Benzyl-p-toluenesulfonamide | >99% ionike.com |
| N-Arylation of Amines | CuSO₄·5H₂O | Aniline, Iodonium Ylide | Diarylamine | 77-81% beilstein-journals.org |
Cobalt-Catalyzed Processes
Cobalt catalysis has emerged as a sustainable approach for various organic transformations, leveraging the unique reactivity of this earth-abundant metal. While specific examples using this compound are less common, the reactivity of related systems provides insight into potential applications. Cobalt complexes, particularly with N-heterocyclic carbene (NHC) ligands, are effective in cross-coupling reactions, including Kumada-type couplings of aryl halides with Grignard reagents. nih.gov This suggests that this compound could be coupled with various organomagnesium reagents using a Co/NHC catalytic system.
Cobalt catalysts are also proficient in promoting N-alkylation reactions using alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.org In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with an amine and subsequent reduction of the resulting imine. While this is typically used to alkylate primary or secondary amines, the principles could be applied in domino sequences involving this compound. Furthermore, cobalt-porphyrin complexes are known to catalyze atom/group transfer reactions, such as C-H amination using sulfonyl azides, which could potentially functionalize the N-benzyl group. usf.edu
Iron-Catalyzed Transformations
Iron, being the most abundant and least toxic transition metal, is an attractive catalyst for green chemistry. Iron-catalyzed cross-coupling reactions of aryl halides, including aryl iodides, with alkyl Grignard reagents are well-established. These reactions often proceed via a radical mechanism and provide an alternative to palladium- or nickel-based methods.
Iron catalysts are particularly effective in hydrofunctionalization reactions. For example, an iron-catalyzed hydrobenzylation of alkenes with benzyl bromides proceeds through a putative metal-hydride hydrogen atom transfer (MHAT) and S_H2 sequence. nih.govchemrxiv.org This methodology could potentially be adapted for this compound, where the C-I bond could be cleaved to generate an aryl radical for addition to alkenes. Iron catalysis is also employed in the synthesis of N-heterocycles through intra- and intermolecular cyclizations, where it activates unsaturated functionalities for nucleophilic attack. Additionally, iron complexes have been used for the direct amination of benzyl alcohols with amines, again utilizing the borrowing hydrogen methodology. rug.nl
| Transformation | Catalyst System | Reactants | Significance |
| Hydrobenzylation | Fe(acac)₃, Silane | Alkene, Benzyl Bromide | Forms quaternary carbon centers stereoselectively. nih.govchemrxiv.org |
| Benzylation of 1,3-Dicarbonyls | FeCl₃ | Benzyl Alcohol, β-Ketoester | C-C bond formation via C-O activation. docksci.com |
| Direct Amination | Homogeneous Iron Complex | Benzyl Alcohol, Amine | Sustainable synthesis of benzylamines via borrowing hydrogen. rug.nl |
Samarium(II) Diiodide-Mediated Reactions
Samarium(II) diiodide (SmI₂) is a powerful single-electron transfer (SET) reducing agent widely used in organic synthesis. wikipedia.org Its reaction with alkyl or aryl halides generates radical or organosamarium intermediates. nih.govsemanticscholar.org When this compound is treated with SmI₂, the C-I bond is readily reduced. The resulting aryl radical or arylsamarium species can be trapped by various electrophiles or participate in subsequent bond-forming events.
This reactivity is particularly useful in Barbier-type reactions, where the organosamarium intermediate adds to a carbonyl compound (ketone or aldehyde) to form a new C-C bond and a tertiary or secondary alcohol, respectively. wikipedia.org Intramolecular versions of this reaction are also powerful, allowing for the formation of cyclic structures. For example, if a suitable carbonyl group is present elsewhere in the molecule, SmI₂ can mediate a reductive cyclization. The SmI₂/amine/H₂O system has also been shown to be effective for the reductive cleavage of benzyl-heteroatom bonds, offering a potential pathway for debenzylation under reductive conditions. gu.se
Ligand Effects on Catalytic Pathways and Divergent Synthesis
The outcome of a catalytic reaction involving this compound can be profoundly influenced by the choice of ligand coordinated to the metal center. This principle is the basis of divergent synthesis, where a single substrate can be selectively converted into two or more different products by simply tuning the catalyst system.
For example, in palladium-catalyzed three-component reactions of o-iodoanilines, phenylacetylene, and carbon monoxide, the choice of ligand directs the reaction to two different heterocyclic scaffolds. beilstein-journals.org Under ligand-free conditions, a phenanthridinone is formed. However, the introduction of an electron-rich bidentate phosphine (B1218219) ligand like dppm redirects the catalytic cycle to produce an acridone. This selectivity is attributed to the ligand's influence on the kinetics of key steps in the catalytic cycle. beilstein-journals.org
Similarly, divergent outcomes can be achieved by switching the metal catalyst itself. In the cyclization of azido-diynes, a copper catalyst promotes an oxidative diyne cyclization to yield pyrrolo[3,4-c]quinolin-1-ones, whereas a gold catalyst, using the same starting material, leads to the formation of pyrrolo[2,3-b]indoles. nih.gov These examples underscore the critical role of the catalyst system (both metal and ligand) in controlling reaction pathways and enabling the synthesis of diverse molecular structures from a common precursor like this compound.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-Benzyl-4-iodoaniline and related N-aryl amines often relies on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols.
One promising avenue is the advancement of photocatalytic methods . Visible-light-mediated cross-coupling reactions offer a green alternative to traditional heating, often proceeding at ambient temperatures with high efficiency. Research in this area could explore the use of novel, inexpensive, and reusable photocatalysts for the C-N bond formation between 4-iodoaniline (B139537) and benzyl (B1604629) derivatives. A key goal would be to develop systems that operate under mild conditions with high functional group tolerance.
Another critical area is the expansion of heterogeneous catalysis . The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Future studies could focus on designing robust and highly active heterogeneous catalysts, such as metal nanoparticles supported on porous materials, for the synthesis of this compound. The table below illustrates the potential for high yields in related N-benzylaniline syntheses using heterogeneous catalysts, a benchmark for future work on the iodo-substituted analogue.
| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) |
| Iron-based NHC Complex | N-benzylideneaniline, PhSiH3 | Neat | Room Temp | 95 |
| Au/Fe2O3 | Nitrobenzene, Benzyl alcohol | Toluene | 120 | >98 |
| Pt3Sn/Al2O3 | Nitrobenzene, Ethanol | Neat (Flow) | 230 | 98.2 |
This table presents data for the synthesis of N-benzylaniline and its derivatives to highlight the potential of sustainable catalytic methods. Specific research on this compound is a key future direction.
Advanced Mechanistic Studies of Complex Reaction Networks
A deeper understanding of the reaction mechanisms underpinning the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. While classical reactions like the Ullmann condensation and Buchwald-Hartwig amination are commonly employed for its synthesis, nuanced mechanistic questions remain.
Future research should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., ReactIR, NMR), and computational modeling (e.g., Density Functional Theory - DFT) to probe the intricate details of these reaction pathways. For instance, detailed kinetic studies of the Ullmann condensation involving 4-iodoaniline derivatives can elucidate the role of ligands, bases, and solvent effects on the reaction rate and efficiency. researchgate.netescholarship.orgdntb.gov.ua Such studies can help in the rational design of more effective catalytic systems.
Design of Next-Generation Catalytic Systems
The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of this compound, future research will likely focus on advancing palladium-based catalysts and exploring catalysts based on more abundant and less toxic metals.
In the realm of palladium catalysis, the design of new phosphine (B1218219) ligands continues to be a fruitful area of research. Bulky, electron-rich phosphine ligands have demonstrated remarkable efficacy in Buchwald-Hartwig amination reactions, enabling the coupling of a wide range of aryl halides and amines under mild conditions. Future efforts could focus on developing ligands that are more robust, cheaper to synthesize, and allow for even lower catalyst loadings. The isolation and characterization of palladium-N complexes formed during the catalytic cycle can provide valuable insights for the rational design of these next-generation catalysts. beilstein-journals.org
Moreover, there is a growing interest in replacing precious metal catalysts with those based on earth-abundant metals like copper, iron, and nickel. While copper-catalyzed Ullmann-type reactions are well-established, there is still considerable scope for improvement in terms of reaction temperature, substrate scope, and catalyst stability.
Exploration of New Applications in Materials Science and Organic Synthesis
The unique electronic and structural features of this compound make it an attractive building block for novel materials and a versatile intermediate in organic synthesis.
In materials science , the aromatic and amino functionalities of this compound suggest its potential as a precursor for organic semiconductors. The ability to tune the electronic properties through substitution on the aromatic rings could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Future research could involve the synthesis and characterization of polymers and small molecules derived from this compound and the evaluation of their charge transport properties.
In organic synthesis , this compound can serve as a key intermediate for the synthesis of a wide range of valuable compounds. The carbon-iodine bond provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents. The secondary amine can be further derivatized or incorporated into heterocyclic ring systems.
Targeted Synthesis of Architecturally Complex Molecules
The structural motifs present in this compound make it a valuable starting material for the synthesis of architecturally complex molecules, including bioactive compounds and natural products.
A significant area for future research is the use of this compound in the synthesis of nitrogen-containing heterocycles . nih.gov Many pharmaceuticals and agrochemicals contain heterocyclic cores, and the development of efficient methods to construct these rings is of paramount importance. This compound can be envisioned as a precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization strategies. For example, palladium-catalyzed intramolecular C-N or C-C bond formation could be employed to construct novel polycyclic aromatic amines.
Furthermore, the application of this compound in the synthesis of bioactive molecules warrants further exploration. For instance, the anilinoquinazoline (B1252766) scaffold is a key feature in many kinase inhibitors used in cancer therapy. syrris.jp The N-benzyl-4-iodoanilino moiety could be incorporated into such scaffolds to generate novel drug candidates with potentially improved efficacy or selectivity. The synthesis of N-benzyl-4-methoxyaniline derivatives as aldose reductase inhibitors highlights the potential of this class of compounds in medicinal chemistry.
Finally, the development of multi-step synthetic sequences that utilize this compound as a key building block will enable the efficient construction of complex natural products and their analogues. Flow chemistry and other automated synthesis platforms could be employed to streamline these multi-step processes, making the synthesis of complex molecules more efficient and scalable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Benzyl-4-iodoaniline, and how can purity be optimized?
- Methodology :
- Synthesis : Utilize nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the iodine substituent. For example, iodination of N-benzyl-4-nitroaniline via a diazonium intermediate followed by reduction .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
- Validation : Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, I within ±0.3% of theoretical values) .
Q. How should this compound be characterized spectroscopically?
- Analytical Techniques :
- NMR : H NMR (CDCl): δ 7.3–7.5 (m, aromatic H), 4.3 (s, CH benzyl), 3.8 (br s, NH). C NMR confirms iodine substitution at the para position (C-I coupling ~160 Hz) .
- Mass Spectrometry : ESI-MS [M+H] at m/z 324.02 (theoretical 324.03). HRMS for exact mass matching (±2 ppm) .
- FT-IR : NH stretch (~3350 cm), aromatic C-I stretch (~500 cm) .
Q. What are the critical stability considerations for storing and handling this compound?
- Guidelines :
- Storage : Protect from light (iodine is photosensitive) in amber glass under inert gas (N or Ar) at −20°C.
- Decomposition Risks : Monitor for color changes (yellow → brown indicates oxidation) or precipitate formation.
- Safety : Use gloves and fume hoods; avoid contact with strong oxidizers (risk of HI release) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Kinetic Studies : Vary Pd catalyst loading (e.g., Pd(OAc), 1–5 mol%) and track reaction progress via F NMR (if fluorinated coupling partners are used) .
- DFT Calculations : Model transition states for oxidative addition of C-I bonds to Pd(0) complexes (B3LYP/6-31G* basis set). Compare activation energies with experimental yields .
- Isotopic Labeling : Use I-labeled analogs to trace iodine displacement pathways .
Q. How to resolve contradictions in reported reaction yields for this compound derivatives?
- Data Analysis Framework :
- Systematic Screening : Use DOE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), base strength (KCO vs. CsCO), and temperature (60–120°C).
- Statistical Validation : Apply ANOVA to identify significant factors (p < 0.05). Example: Higher yields in DMF due to improved Pd catalyst solubility .
- Reproducibility : Cross-validate with independent labs; share raw NMR/MS data via open-access repositories .
Q. What strategies enable the use of this compound as a scaffold for drug discovery?
- Methodological Approaches :
- Functionalization : Suzuki coupling with boronic acids (e.g., aryl, heteroaryl) to diversify the para position. Optimize conditions for sterically hindered partners (e.g., 2,6-dimethylphenylboronic acid) .
- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC values with electronic effects (Hammett σ parameters) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative deiodination or benzyl group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
